
IUPAC name for 1-(P-Tolyl)hex-5-EN-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-(P-Tolyl)hex-5-EN-1-one

Cat. No.: B15237781 Get Quote

An In-depth Technical Guide to 1-(4-methylphenyl)hex-5-en-1-one

This technical guide provides a comprehensive overview of 1-(4-methylphenyl)hex-5-en-1-one,

a compound of interest for professionals in chemical research and drug development. The

document details its nomenclature, physicochemical properties, a standard synthesis protocol,

and its potential applications as a synthetic intermediate.

Nomenclature and Structure
The compound specified as "1-(P-Tolyl)hex-5-EN-1-one" is more formally identified under

IUPAC nomenclature. The prefix "p-tolyl" refers to a 4-methylphenyl group. Therefore, the

preferred IUPAC name is 1-(4-methylphenyl)hex-5-en-1-one. This structure consists of a

hexenone backbone, with a ketone at position 1 and a terminal double bond between carbons

5 and 6, attached to a 4-methylphenyl ring at the carbonyl carbon.

Table 1: Compound Identification

Identifier Value

Preferred IUPAC Name 1-(4-methylphenyl)hex-5-en-1-one

Common Name 1-(p-Tolyl)hex-5-en-1-one

Molecular Formula C₁₃H₁₆O

CAS Number Not assigned in major databases.
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Physicochemical and Spectroscopic Data
While specific experimental data for 1-(4-methylphenyl)hex-5-en-1-one is not extensively

documented in public literature, its properties can be calculated or predicted based on its

structure. These theoretical values are invaluable for guiding experimental work.

Table 2: Calculated Physicochemical Properties

Property Value Notes

Molecular Weight 188.27 g/mol
Calculated from the molecular

formula.

Boiling Point ~300-350 °C
Estimated, typical for aryl

ketones of similar weight.

Melting Point Not available
Expected to be a low-melting

solid or an oil at room temp.

Solubility

Insoluble in water; Soluble in

organic solvents (e.g., DCM,

Ether, Toluene).

Based on its predominantly

nonpolar structure.

Table 3: Predicted ¹H-NMR Spectroscopic Data (in CDCl₃, 400 MHz)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.85 Doublet 2H
Aromatic protons

(ortho to C=O)

~7.25 Doublet 2H
Aromatic protons

(meta to C=O)

~5.85 ddt 1H Vinyl proton (-CH=)

~5.05 Multiplet 2H Vinyl protons (=CH₂)

~2.95 Triplet 2H
Methylene protons (-

CH₂-C=O)

~2.40 Singlet 3H Methyl protons (-CH₃)

~2.20 Quartet 2H
Methylene protons (-

CH₂-CH=)

~1.80 Quintet 2H
Methylene protons (-

CH₂-CH₂-CH₂)

Synthesis Protocol: Friedel-Crafts Acylation
The most direct and widely employed method for synthesizing aryl ketones like 1-(4-

methylphenyl)hex-5-en-1-one is the Friedel-Crafts acylation.[1][2] This reaction involves the

electrophilic aromatic substitution of an aromatic ring (toluene) with an acyl halide (hex-5-enoyl

chloride) using a strong Lewis acid catalyst.

Materials and Reagents
Toluene (C₇H₈)

Hex-5-enoyl chloride (C₆H₉ClO)

Anhydrous Aluminum Chloride (AlCl₃)

Dichloromethane (DCM), anhydrous
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Hydrochloric Acid (HCl), 5% aqueous solution

Sodium Bicarbonate (NaHCO₃), 5% aqueous solution

Brine (saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSO₄)

Experimental Procedure
Caution: This procedure should be performed in a well-ventilated fume hood. Anhydrous

aluminum chloride is highly reactive with moisture, and acyl chlorides are corrosive and

lachrymatory.[2]

Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux

condenser is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous

dichloromethane (100 mL). The suspension is cooled to 0 °C in an ice bath.

Formation of Acylium Ion: Hex-5-enoyl chloride (1.0 equivalent) is dissolved in anhydrous

DCM (20 mL) and added dropwise to the stirred AlCl₃ suspension over 15 minutes. The

mixture is stirred for an additional 30 minutes at 0 °C to allow for the formation of the acylium

ion electrophile.[1]

Acylation: Toluene (1.2 equivalents) is added dropwise to the reaction mixture. After the

addition is complete, the ice bath is removed, and the reaction is allowed to warm to room

temperature. It is then stirred for 2-4 hours, with progress monitored by Thin Layer

Chromatography (TLC).

Quenching: The reaction mixture is slowly poured into a beaker containing ice and 5% HCl

(100 mL) to quench the reaction and decompose the aluminum chloride complex.

Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated,

and the aqueous layer is extracted twice with DCM (50 mL portions).

Washing: The combined organic layers are washed sequentially with 5% NaHCO₃ solution

(100 mL), water (100 mL), and brine (100 mL).
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Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and

the solvent is removed under reduced pressure using a rotary evaporator.

Purification: The resulting crude product is purified by column chromatography on silica gel

to yield the pure 1-(4-methylphenyl)hex-5-en-1-one.

Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of the title compound via the

Friedel-Crafts acylation pathway.
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Figure 1: Synthesis of 1-(4-methylphenyl)hex-5-en-1-one via Friedel-Crafts Acylation.

Applications in Drug Development and Research
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Alkyl aryl ketones, particularly those containing unsaturation like 1-(4-methylphenyl)hex-5-en-1-

one, are versatile intermediates in organic synthesis.[3] Their importance in drug development

stems from their ability to serve as scaffolds or building blocks for more complex molecular

architectures.

Precursors to Bioactive Molecules: The ketone and alkene functional groups are reactive

handles for a variety of chemical transformations. The ketone can be reduced, alkylated, or

converted to a heterocyclic system. The terminal alkene is amenable to reactions such as

Michael addition, Heck coupling, epoxidation, or olefin cross-metathesis.[4][5]

Chalcone Analogues: The core structure is related to chalcones (1,3-diaryl-2-propen-1-ones),

a class of compounds known for a wide range of biological activities, including antitumor

effects.[6] This compound could be used to synthesize non-traditional chalcone analogues.

Fragment-Based Drug Discovery: As a relatively small molecule with distinct aromatic and

aliphatic regions, it can serve as a fragment for screening against biological targets in

fragment-based drug discovery programs.

In summary, 1-(4-methylphenyl)hex-5-en-1-one represents a valuable, though not widely

cataloged, chemical entity. Its synthesis is straightforward via established methods like Friedel-

Crafts acylation, and its structural motifs make it a promising intermediate for the synthesis of

novel compounds in medicinal chemistry and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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